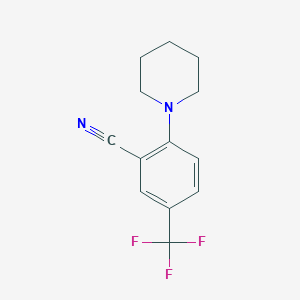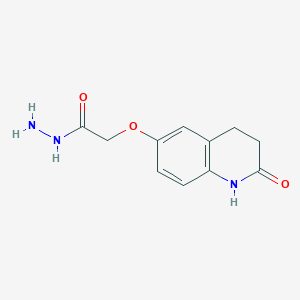
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide
概要
説明
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules
準備方法
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a domino reaction, which involves the reduction or oxidation followed by cyclization of suitable precursors.
Introduction of the Acetohydrazide Moiety: This step involves the reaction of the tetrahydroquinoline derivative with hydrazine hydrate under appropriate conditions to form the acetohydrazide.
化学反応の分析
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
作用機序
The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, leading to various biological effects such as vasodilation and anti-inflammatory responses . The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.
類似化合物との比較
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Tetrahydroisoquinolines: These analogs share a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-14-11(16)6-17-8-2-3-9-7(5-8)1-4-10(15)13-9/h2-3,5H,1,4,6,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJBXWHALKXVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
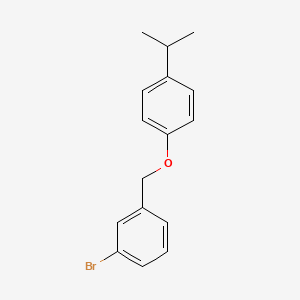
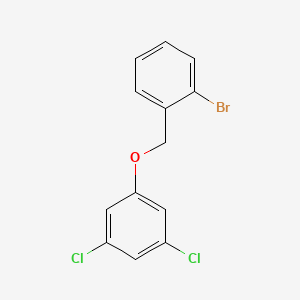
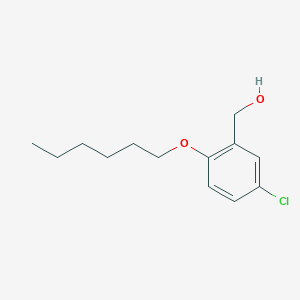
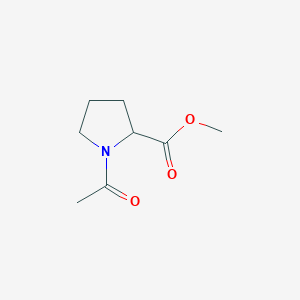
![1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858585.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)
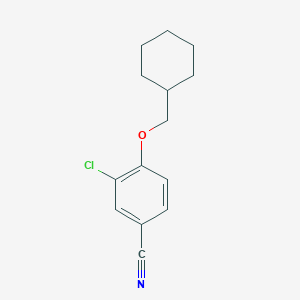
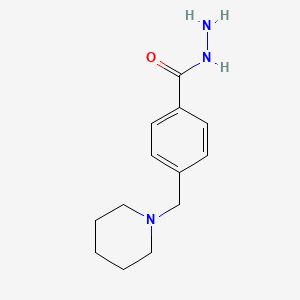
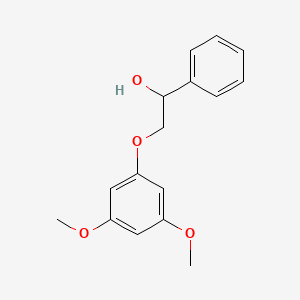
![N-[(4-bromo-2-fluorophenyl)methyl]-N-butylcyclopropanamine](/img/structure/B7858637.png)
![4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7858641.png)
